3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate
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Overview
Description
Reactants: Chromenone derivative and methoxybenzene.
Conditions: Electrophilic aromatic substitution, often using a Lewis acid catalyst (e.g., AlCl3).
Product: 3-(2-methoxyphenyl)-4H-chromen-4-one.
Addition of Morpholinecarboxylate Moiety
Reactants: 3-(2-methoxyphenyl)-4H-chromen-4-one and morpholine-4-carboxylic acid.
Conditions: Coupling reaction, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Product: 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions. This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group and the morpholinecarboxylate moiety.
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Formation of Chromenone Core
Reactants: Salicylaldehyde and acetophenone derivative.
Conditions: Basic medium (e.g., NaOH or KOH), reflux.
Product: 4H-chromen-4-one derivative.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The chromenone core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction
- Reduction of the chromenone core or the methoxyphenyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in alcohols or reduced aromatic rings.
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Substitution
- The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: AlCl3 for electrophilic aromatic substitution.
Coupling Agents: EDCI for carboxylate coupling.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, reduced aromatic rings.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The chromenone core is known for its anti-inflammatory, antioxidant, and anticancer properties, which could be enhanced by the presence of the methoxyphenyl and morpholinecarboxylate groups.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The methoxyphenyl group may enhance its binding affinity to certain enzymes, while the morpholinecarboxylate moiety can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the methoxy group in 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate enhances its electron-donating properties, potentially increasing its reactivity in electrophilic aromatic substitution reactions. The morpholinecarboxylate moiety improves its solubility and may enhance its interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-14-20(16-5-3-4-6-18(16)26-2)21(24)17-8-7-15(13-19(17)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBBRNHOYRVYTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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